molecular formula C4H7ClN2OS B563254 Thiomuscimol-15N,d2 Hydrochloride CAS No. 1346603-53-9

Thiomuscimol-15N,d2 Hydrochloride

Cat. No.: B563254
CAS No.: 1346603-53-9
M. Wt: 169.628
InChI Key: NMDUUKGGXITKKB-NCNFAYJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomuscimol-15N,d2 Hydrochloride is a labeled analog of Thiomuscimol, a compound known for its role as a GABAA receptor agonist. This compound is primarily used in research settings, particularly in studies involving neurochemistry and receptor binding .

Preparation Methods

The synthesis of Thiomuscimol-15N,d2 Hydrochloride involves the incorporation of isotopic labels, specifically nitrogen-15 and deuterium. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the isotopic labels. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Thiomuscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Thiomuscimol-15N,d2 Hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

    Biology: Employed in studies of GABAA receptor binding and function.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

Thiomuscimol-15N,d2 Hydrochloride exerts its effects by binding to the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .

Comparison with Similar Compounds

Thiomuscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for more precise studies in various research applications. Similar compounds include:

Biological Activity

Thiomuscimol-15N,d2 Hydrochloride is a synthetic compound that serves as a labeled analog of thiomuscimol, which is known for its role as a GABA_A receptor agonist. This article delves into the biological activity of this compound, highlighting its mechanism of action, research applications, and relevant case studies.

Overview of this compound

Chemical Properties:

  • CAS Number: 1346603-53-9
  • Molecular Formula: C4H5D2ClN^15NOS
  • Molecular Weight: Approximately 169.63 g/mol
  • IC50 Value: 19 nM (indicating its potency as a GABA_A receptor agonist)

This compound is primarily utilized in scientific research to explore the GABAergic system, particularly its implications in neurological disorders. The incorporation of isotopic labels (nitrogen-15 and deuterium) allows for enhanced tracking and analysis in biochemical experiments.

This compound mimics the neurotransmitter GABA by binding to GABA_A receptors in the central nervous system. This binding leads to the opening of chloride ion channels, resulting in increased chloride influx into neurons. The consequent hyperpolarization of neurons reduces their excitability, thus exerting an inhibitory effect on neuronal activity.

Research Applications

This compound is widely used in various fields:

  • Neurochemistry:
    • Investigated for its effects on GABA_A receptor binding and function.
    • Studies have demonstrated its ability to displace radiolabeled GABA, indicating strong binding affinity to the receptor sites .
  • Pharmacology:
    • Explored for potential therapeutic effects in treating neurological disorders such as epilepsy and anxiety disorders.
    • Its unique isotopic labeling facilitates detailed pharmacokinetic studies .
  • Analytical Chemistry:
    • Used as a reference standard for the identification and quantification of compounds in complex biological matrices .

Comparative Analysis with Similar Compounds

CompoundStructure SimilarityBiological ActivityUnique Features
ThiomuscimolNon-labeled versionGABA_A receptor agonistNaturally occurring analog
MuscimolRelated structureGABA_A receptor agonistPsychoactive compound from mushrooms
GaboxadolSimilar functional groupsSelective GABA_A receptor agonistHigher selectivity for tonic inhibition

This compound's isotopic labeling differentiates it from these compounds, providing distinct advantages for research applications focused on the GABAergic system.

Case Studies and Research Findings

  • GABA_A Receptor Binding Studies:
    A study demonstrated that thiomuscimol derivatives exhibit potent binding properties for GABA_A receptors, effectively displacing [^3H]GABA and [^3H]gabazine. This suggests that these compounds can be utilized to study receptor dynamics and pharmacological profiles .
  • Therapeutic Potential:
    Research indicates that thiomuscimol analogs can provoke significant neurological responses, such as convulsions upon intravenous administration, highlighting their potential utility in modeling seizure disorders .
  • Isotopic Labeling Benefits:
    The use of this compound has been pivotal in elucidating the pharmacokinetics of GABAergic drugs, allowing researchers to track metabolic pathways more accurately due to the distinct isotopic signatures .

Properties

IUPAC Name

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUUKGGXITKKB-NCNFAYJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858475
Record name 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-53-9
Record name 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 2
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 3
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 4
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 5
Thiomuscimol-15N,d2 Hydrochloride
Reactant of Route 6
Thiomuscimol-15N,d2 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.